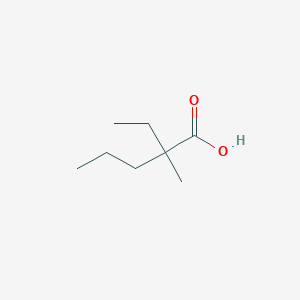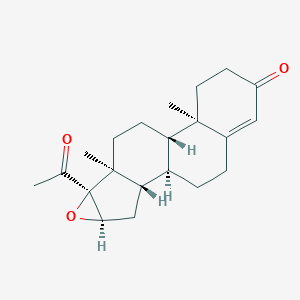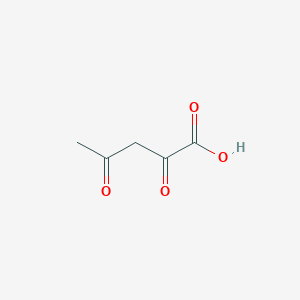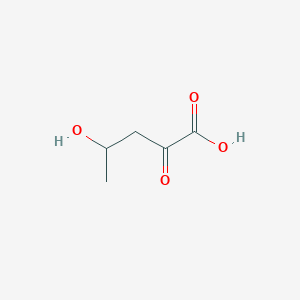
2-Ethyl-2-methylpentanoic acid
説明
Synthesis Analysis
The synthesis of related compounds involves various methods, including alkylation, decarboxylation, and hydrolysis. For instance, the synthesis of 3-methylpentanoic acid, which shares a related structural framework, involves ethyl sec.-butylmalonate undergoing alkylation, decarboxylation, and hydrolysis steps (E. Vliet, C. Marvel, C. Hsueh, 2003). Similarly, compounds like 2-methyl-4-phenylpentanedioic acid are prepared via Michael reaction, showcasing the diverse synthetic pathways possible for structurally related compounds (R. Natekar, S. D. Samant, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Ethyl-2-methylpentanoic acid can be elucidated using techniques like X-ray diffraction. For example, the structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was characterized, revealing inter and intramolecular hydrogen bonds and a chiral center, indicating the complexity and the detailed molecular architecture these compounds can exhibit (B. Dinesh et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures to 2-Ethyl-2-methylpentanoic acid include Friedel-Crafts reactions, showcasing their reactivity and potential for creating complex molecules. For instance, 2-Methyl-4-phenylpentanedioic acid undergoes intermolecular Friedel-Crafts reactions to yield various products, highlighting the versatility of these compounds in synthetic chemistry (R. Natekar, S. D. Samant, 2010).
Physical Properties Analysis
The physical properties of related compounds, such as 4-methyloctanoic acid, which is investigated for its role as an aggregation pheromone, illustrate the diverse applications these substances can have based on their physical characteristics. The synthesis methods developed for such compounds emphasize the importance of understanding their physical properties for practical applications (Valentine Ragoussis et al., 2007).
Chemical Properties Analysis
The chemical properties of compounds structurally related to 2-Ethyl-2-methylpentanoic acid, such as their reactivity in various chemical reactions, are crucial for their application in synthesis and materials science. The detailed study of their reactivity, as seen in the synthesis and reactions of compounds like ethyl 7-chloro-2-oxoheptylate, provides insights into the mechanisms and potential uses of 2-Ethyl-2-methylpentanoic acid and its derivatives (Chen Xin-zhi, 2006).
科学的研究の応用
Fragrance Ingredient Safety Assessment : 4-Methylpentanoic acid, an analog of 2-ethylbutyric acid, was evaluated for various toxicities including genotoxicity, reproductive toxicity, and skin sensitization. It was deemed safe for use in fragrances (Api et al., 2020).
Wine Aroma and Aging : Studies have investigated substituted esters and their corresponding acids in wine, observing correlations between wine age and levels of various compounds, including ethyl 2-hydroxy-4-methylpentanoate, a related compound (Lytra et al., 2017).
Wine Flavor Analysis : The role of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine was explored, revealing their significant contribution to wine's fruity aroma. These compounds were found in varying ratios in different wines, influenced by aging (Lytra et al., 2015).
Antibacterial Properties : A study on Siegesbeckia glabrescens isolated 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid, which showed significant antibacterial activity against various Gram-positive bacteria, indicating potential medical applications (Youngsoo Kim et al., 2012).
Perfumery Ingredients : Research into various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates has been conducted to discover new perfumery ingredients, highlighting the importance of these compounds in fragrance development (Snowden et al., 2005).
特性
IUPAC Name |
2-ethyl-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(3,5-2)7(9)10/h4-6H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWPVNVBYOKSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881261 | |
| Record name | 2-Ethyl-2-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-methylpentanoic acid | |
CAS RN |
5343-52-2 | |
| Record name | 2-Ethyl-2-methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5343-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-2-methylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-2-methylpentanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethyl-2-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYL-2-METHYLPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFK7LO5002 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there alternative synthetic routes to (S)-2-Ethyl-2-methylpentanoic acid besides the one using the formate ester of (S) ethyl 2-formyl-3-hydroxy-2-methylpropionate?
A2: The provided research focuses solely on a specific synthetic route [, ]. Exploring alternative synthetic pathways would necessitate a broader literature search on 2-Ethyl-2-methylpentanoic acid and its production methods.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)









